2,4-Dimethyl-1H-imidazole-5-carbaldehyde
Overview
Description
2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a solid substance and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles has been focused on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is represented by the InChI code: 1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3, (H,7,8) . This indicates that the molecule contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Comprehensive Analysis of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde Applications:
Synthesis of Donor-Π-Acceptor Type Dyes
This compound can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes, which are important in the development of organic semiconductors and photovoltaic materials .
Preparation of Urocanic Acid Esters
It serves as a precursor in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid), which have applications in dermatology and UV protection .
Fabrication of Chemosensors
The aldehyde group in this compound can react with various reagents to form colorimetric chemosensors, useful for detecting ions or molecules .
Antitumor Activity
Imidazole derivatives have been evaluated for antitumor potential against different cancer cell lines, suggesting that this compound could also be explored for similar applications .
Advanced Synthesis Techniques
Recent advances in the synthesis of imidazoles highlight the strategic importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles, indicating potential research applications in this area .
Pharmaceutical Research
Given the versatility of imidazole derivatives in medicine, this compound may find applications in the development of new pharmaceuticals .
Safety And Hazards
The safety information for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are not mentioned in the search results, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWADYNIVRMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527692 | |
Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
68282-52-0 | |
Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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